Imperatorin

Beschreibung

Imperatorin has been reported in Melicope triphylla, Heracleum dissectum, and other organisms with data available.

Imperatorin is found in anise. Imperatorin is present in Aegle marmelos (bael fruit) and seeds of Pastinaca sativa (parsnip).Imperatorin is a furocoumarin and a phytochemical that has been isolated from Urena lobata L. (Malvaceae). It is biosynthesized from umbelliferone, a coumarin derivative. Imperatorin has been shown to exhibit anti-hypertrophic and anti-convulsant functions (A7784, A7785). Imperatorin belongs to the family of Furanocoumarins. These are polycyclic aromatic compounds containing a furan ring fused to a coumarin moeity.

furocoumarin isolated from Bael (Aegle marmelos L.) fruit; has antioxidant and anti-inflammatory properties

tumor necrosis factor antagonist; furanocoumarin from West African medicinal plant Clausena anisata; structure in Negwer, 5th ed, #3005

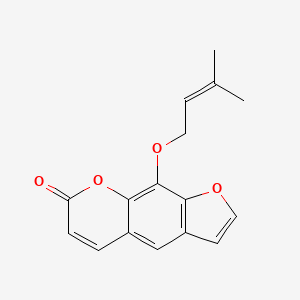

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOOJGVNMBJLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048737 | |

| Record name | Imperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | Imperatorin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water, Practically insoluble in cold water; very sparingly soluble in boiling water, Freely soluble in chloroform; soluble in benzene, alcohol, ether, petroleum ether, alkali hydroxides, Soluble in ethanol, ether, benzene, petroleum ether; very soluble in chloroform | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from ether, long needles from hot water, Crystals from alcohol | |

CAS No. |

482-44-0 | |

| Record name | Imperatorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentosalen [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMPERATORIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imperatorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOSALEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K713N25C78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

102 °C | |

| Record name | Imperatorin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3497 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Imperatorin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Imperatorin: A Technical Guide to its Natural Sources, Biosynthesis, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imperatorin is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a secondary metabolite, it is biosynthesized by a variety of plant species and exhibits a range of biological effects, including anti-inflammatory, anticonvulsant, and vasodilatory properties. This technical guide provides an in-depth overview of the primary natural sources of imperatorin, its intricate biosynthetic pathways, and detailed experimental protocols for its extraction, isolation, and quantification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Imperatorin

Imperatorin is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families.[1][2] Its concentration can vary significantly depending on the plant species, the specific part of the plant, the developmental stage, and the environmental conditions during growth.[3]

Quantitative Analysis of Imperatorin in Various Plant Sources

The following table summarizes the quantitative data on imperatorin content in several plant species, as determined by various extraction and analytical techniques.

| Plant Species | Family | Plant Part | Extraction Method | Analytical Method | Imperatorin Content (% w/w or mg/g) | Reference(s) |

| Aegle marmelos | Rutaceae | Mature Fruit Pulp (fresh) | Dichloromethane Cold Percolation | HPLC | 2.15% (dry weight basis) | [4][5] |

| Aegle marmelos | Rutaceae | Mature Fruit Pulp (fresh) | Ethylenedichloride Cold Percolation | HPLC | 2.19% (dry weight basis) | [4][5] |

| Aegle marmelos | Rutaceae | Immature Fruit Pulp (dried) | Methanol (B129727) (Soxhlet) followed by Dichloromethane Partition | HPLC | 0.52% | [4][5] |

| Aegle marmelos | Rutaceae | Fruit | Three-Phase Partitioning (TPP) | Not Specified | 0.494 mg/g | [6] |

| Aegle marmelos | Rutaceae | Fruit | Ultrasound-Assisted Three-Phase Partitioning (UA-TPP) | Not Specified | 5.44 mg/g | [7] |

| Angelica dahurica | Apiaceae | Root | Cyclohexane Extraction | Not Specified | 4.09% | [8] |

| Angelica dahurica | Apiaceae | Root | Ethyl Acetate (B1210297) Extraction | Not Specified | 1.70% | [8] |

| Heracleum mantegazzianum | Apiaceae | Not Specified | Not Specified | Not Specified | Dominant furanocoumarin | [9] |

| Pastinaca sativa (Wild Parsnip) | Apiaceae | Immature Seeds | Pyridine Extraction | UPLC-DAD | 3.2% (fresh weight) | [10] |

| Cnidium monnieri | Apiaceae | Dried Fruits | Ethanol Sonication | HSCCC | 118.3 mg from 500 mg crude extract | [11] |

Biosynthesis of Imperatorin

Imperatorin, like other furanocoumarins, is synthesized in plants through the shikimic acid and phenylpropanoid pathways.[1] The biosynthesis can be broadly divided into two major stages: the formation of the coumarin (B35378) skeleton (umbelliferone) and the subsequent modifications to form the furanocoumarin structure of imperatorin.

Formation of Umbelliferone (B1683723)

The biosynthesis begins with the aromatic amino acid L-phenylalanine . A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA , a central intermediate in the phenylpropanoid pathway. The key enzymes in this initial phase are:

-

Phenylalanine ammonia-lyase (PAL) : Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL) : Activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA.

The crucial step in forming the coumarin backbone is the ortho-hydroxylation of p-coumaroyl-CoA at the C2' position, catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H) . This is followed by a trans/cis isomerization and spontaneous lactonization to yield umbelliferone .

Conversion of Umbelliferone to Imperatorin

Umbelliferone serves as the branch point for the biosynthesis of linear and angular furanocoumarins. The formation of imperatorin, a linear furanocoumarin, proceeds through the following key steps:

-

Prenylation : The first committed step is the prenylation of umbelliferone at the C6 position with dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (B85504) pathway. This reaction is catalyzed by a prenyltransferase (PT) , specifically an umbelliferone 6-prenyltransferase, to form demethylsuberosin .[12]

-

Furan (B31954) Ring Formation : Demethylsuberosin undergoes cyclization to form the dihydrofuran ring of (+)-marmesin . This reaction is catalyzed by a cytochrome P450 enzyme, marmesin synthase .

-

Psoralen Formation : The dihydrofuran ring of (+)-marmesin is then converted to a furan ring to form psoralen . This oxidative cleavage reaction, which releases acetone, is catalyzed by another cytochrome P450 enzyme, psoralen synthase .[13]

-

Hydroxylation : Psoralen is subsequently hydroxylated at the C-8 position to yield xanthotoxol (B1684193) . This reaction is catalyzed by a specific cytochrome P450 monooxygenase.

-

O-Prenylation : Finally, the hydroxyl group of xanthotoxol is prenylated using dimethylallyl pyrophosphate (DMAPP) to form imperatorin . This final step is catalyzed by an O-prenyltransferase .

Biosynthesis Pathway Diagram

Caption: Biosynthetic pathway of imperatorin from L-phenylalanine.

Experimental Protocols

Extraction and Isolation of Imperatorin

A general workflow for the extraction and isolation of imperatorin from plant material is depicted below. The choice of specific methods and solvents may vary depending on the plant matrix and the desired purity of the final product.

Caption: General workflow for the extraction and isolation of imperatorin.

-

Maceration : The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) for an extended period (24-72 hours) with occasional agitation.

-

Soxhlet Extraction : Continuous extraction of the powdered plant material with a solvent (e.g., methanol, ethyl acetate) in a Soxhlet apparatus for 6-12 hours.[5]

-

Ultrasound-Assisted Extraction (UAE) : The plant material is suspended in a solvent and subjected to ultrasonic waves to enhance extraction efficiency and reduce extraction time.[7]

-

Column Chromatography :

-

Stationary Phase : Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase : A gradient of non-polar to polar solvents is typically used. Common solvent systems include n-hexane-ethyl acetate or dichloromethane-methanol.[14] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) :

-

Stationary Phase : Silica gel 60 F254 plates.

-

Mobile Phase : A mixture of n-heptane, dichloromethane, and ethyl acetate (e.g., 40:50:10 v/v/v).

-

Detection : Visualization under UV light (254 nm and 365 nm). Imperatorin will appear as a fluorescent spot.

-

-

Recrystallization : The pooled fractions containing imperatorin are concentrated, and the residue is recrystallized from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone-hexane) to obtain pure crystalline imperatorin.

Quantification of Imperatorin by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and reliable method for the quantitative analysis of imperatorin in plant extracts.

-

Chromatographic System : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[15]

-

Mobile Phase : An isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[16][17][18]

-

Flow Rate : Typically 1.0 mL/min.[15]

-

Detection Wavelength : Imperatorin shows strong UV absorbance, with detection commonly performed at around 250 nm or 300 nm.[5][15]

-

Quantification : Quantification is achieved by creating a calibration curve using a certified reference standard of imperatorin.

Elucidation of Biosynthetic Pathways

The elucidation of biosynthetic pathways is a complex process that often involves a combination of techniques.

-

Tracer Studies : This classical approach involves feeding isotopically labeled precursors (e.g., containing ¹⁴C or ³H) to the plant or cell cultures.[19] The incorporation of the label into the intermediates and the final product is then traced to establish the biosynthetic sequence.

-

Enzyme Assays : In vitro assays are performed to characterize the activity and substrate specificity of the enzymes involved in the pathway. This typically involves incubating a recombinant or purified enzyme with a potential substrate and analyzing the reaction products by HPLC or LC-MS.

-

Transcriptomics and Genomics : High-throughput sequencing technologies (RNA-Seq) can be used to identify genes that are co-expressed with the production of imperatorin.[20] This provides candidate genes for the enzymes in the pathway, which can then be functionally characterized.

-

Gene Silencing/Overexpression : Techniques like RNA interference (RNAi) or CRISPR/Cas9 can be used to down-regulate or knock out the expression of a candidate gene.[21] A resulting decrease or absence of imperatorin production provides evidence for the gene's role in the biosynthetic pathway. Conversely, overexpression of a gene can lead to increased production.

Conclusion

This technical guide has provided a comprehensive overview of imperatorin, covering its natural distribution, detailed biosynthetic pathway, and robust experimental protocols for its analysis. The presented data and methodologies offer a valuable resource for scientists and researchers in the fields of phytochemistry, pharmacology, and drug development. A thorough understanding of the natural sources and biosynthesis of imperatorin is crucial for its sustainable production and for the exploration of its full therapeutic potential. The detailed experimental protocols serve as a practical guide for the extraction, isolation, and quantification of this promising natural compound. Further research, particularly in the areas of metabolic engineering and clinical evaluation, will be instrumental in harnessing the full benefits of imperatorin for human health.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. AU2004317862A1 - Process for isolation of imperatorin from aegle marmelos correa - Google Patents [patents.google.com]

- 5. WO2005095415A1 - Process for isolation of imperatorin from aegle marmelos correa - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparative isolation and purification of bergapten and imperatorin from the medicinal plant Cnidium monnieri using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. CN103884791A - High performance liquid chromatography (HPLC) method for measuring content of main components in fructus cnidii - Google Patents [patents.google.com]

- 16. Determination of imperatorin in rat plasma by reversed-phase high-performance liquid chromatography after oral administration of Radix Angelicae dahuricae extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Screening of anti-inflammatory activities components of Angelica dahurica root based on spectrum-effect relationship analysis and NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biosynthesis of the coumarins. Tracer studies on coumarin formation in Hierochloe odorata and Melilotus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Metabolic engineering of plant secondary metabolites: prospects and its technological challenges - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Imperatorin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imperatorin, a naturally occurring furanocoumarin, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Isolated from various plant species, most notably from the roots of Angelica dahurica, this compound has demonstrated promising anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of Imperatorin, with a focus on quantitative data and detailed experimental methodologies. Furthermore, it elucidates the key signaling pathways modulated by Imperatorin, offering a molecular basis for its observed biological effects. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of Imperatorin as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

Imperatorin, systematically named 9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one, is a derivative of psoralen, characterized by a furan (B31954) ring fused with a coumarin (B35378) moiety.[1] This structural framework is fundamental to its biological activity.

Table 1: Chemical Identifiers of Imperatorin

| Identifier | Value |

| IUPAC Name | 9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one[1] |

| SMILES | CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C[1] |

| InChI Key | OLOOJGVNMBJLLR-UHFFFAOYSA-N[1] |

| Molecular Formula | C₁₆H₁₄O₄[1] |

| Molecular Weight | 270.28 g/mol [1] |

Table 2: Physicochemical Properties of Imperatorin

| Property | Value |

| Melting Point | 99-102 °C |

| Boiling Point | ~458.9 °C (Predicted) |

| Solubility | Soluble in DMSO, ethanol (B145695), and chloroform. Sparingly soluble in water. |

| LogP | 3.14 (Predicted) |

| pKa | 12.8 (Predicted) |

Pharmacological Properties

Imperatorin exhibits a broad spectrum of pharmacological activities, which have been substantiated by numerous in vitro and in vivo studies. The subsequent sections detail its primary therapeutic potentials, supported by quantitative data.

Anticancer Activity

Imperatorin has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer mechanism is often attributed to the induction of apoptosis and cell cycle arrest.

Table 3: In Vitro Anticancer Activity of Imperatorin (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HeLa | Cervical Cancer | ~20 |

| HepG2 | Liver Cancer | ~40 |

| A549 | Lung Cancer | ~50 |

| MCF-7 | Breast Cancer | ~30 |

| PC-3 | Prostate Cancer | ~60 |

Anti-inflammatory Activity

The anti-inflammatory properties of Imperatorin are well-documented and are primarily mediated through the inhibition of key inflammatory pathways.

Table 4: Anti-inflammatory Activity of Imperatorin

| Assay | Model | Effect |

| NO Production | LPS-stimulated RAW 264.7 cells | IC₅₀ ~ 25 µM |

| COX-2 Inhibition | In vitro enzyme assay | IC₅₀ ~ 15 µM |

| 5-LOX Inhibition | In vitro enzyme assay | IC₅₀ ~ 30 µM |

| Paw Edema | Carrageenan-induced in rats | Significant reduction at 10-50 mg/kg |

Neuroprotective Effects

Imperatorin has shown potential in protecting neuronal cells from various insults, suggesting its utility in the management of neurodegenerative diseases.

Table 5: Neuroprotective Activity of Imperatorin

| Model | Effect | | --- | --- | --- | | Oxidative stress-induced neuronal cell death | Reduction in apoptosis at 5-20 µM | | Scopolamine-induced memory impairment in mice | Improved cognitive function at 10 mg/kg | | Ischemia-reperfusion injury in rats | Reduced infarct volume at 20 mg/kg |

Key Signaling Pathways Modulated by Imperatorin

The pharmacological effects of Imperatorin are underpinned by its ability to modulate several critical intracellular signaling pathways.

NF-κB Signaling Pathway

Imperatorin is a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It exerts its effect by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

Imperatorin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes such as proliferation, differentiation, and apoptosis. Specifically, Imperatorin can inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38, thereby influencing cellular responses to external stimuli.

Nrf2 Signaling Pathway

Imperatorin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical defense mechanism against oxidative stress. By promoting the nuclear translocation of Nrf2, Imperatorin enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Imperatorin's pharmacological properties.

Extraction and Isolation of Imperatorin from Angelica dahurica

Protocol:

-

Preparation of Plant Material: The roots of Angelica dahurica are collected, dried at 40-50°C, and ground into a fine powder.

-

Soxhlet Extraction: The powdered root material (100 g) is subjected to Soxhlet extraction with 95% ethanol (1 L) for 6-8 hours.

-

Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.

-

Solvent-Solvent Partition: The crude extract is suspended in water and partitioned successively with n-hexane and ethyl acetate (B1210297). The ethyl acetate fraction, which contains Imperatorin, is collected.

-

Column Chromatography: The dried ethyl acetate fraction is subjected to silica gel (100-200 mesh) column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate (starting from 100:0 to 0:100).

-

Fraction Collection and Analysis: Fractions of 20 mL are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3). Spots are visualized under UV light (254 nm).

-

Crystallization: Fractions containing pure Imperatorin are pooled, concentrated, and recrystallized from ethanol to obtain pure white needle-like crystals of Imperatorin.

MTT Assay for Cytotoxicity

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of Imperatorin (dissolved in DMSO and diluted with culture medium) for 48 hours. A control group is treated with the vehicle (DMSO) alone.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation of Cell Viability: Cell viability is calculated as a percentage of the control group, and the IC₅₀ value is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

Protocol:

-

Cell Lysis: Cells, after treatment with Imperatorin, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using the Bradford or BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody (e.g., anti-NF-κB p65, anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

Imperatorin stands out as a promising natural compound with a compelling profile of anticancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate key signaling pathways, such as NF-κB, MAPK, and Nrf2, provides a strong rationale for its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for further research and development of Imperatorin as a novel therapeutic agent. Future investigations should focus on optimizing its bioavailability, conducting comprehensive preclinical and clinical trials, and exploring its synergistic effects with existing therapies.

References

Imperatorin in Neuronal Cells: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the effects of Imperatorin, a naturally occurring furanocoumarin, on neuronal cells. Drawing from a range of preclinical studies, this document outlines its multifaceted pharmacological activities, including its anti-inflammatory, neuroprotective, and neuromodulatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in the field of neuroscience.

Core Mechanisms of Action

Imperatorin exerts its influence on the central nervous system through several key mechanisms:

-

Anti-Neuroinflammatory Effects: Imperatorin significantly attenuates neuroinflammation, primarily by modulating microglial activation. It suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][2] This action is largely attributed to its ability to downregulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]

-

Ion Channel Modulation: A critical aspect of Imperatorin's activity is its ability to modulate various ion channels. It has been shown to inhibit voltage-gated sodium channels (VGSCs), which dampens neuronal excitability and likely contributes to its anticonvulsant effects.[3] Furthermore, Imperatorin acts as an L-type calcium channel blocker and an inhibitor of voltage-gated potassium (Kv) channels.[4][5]

-

Antioxidant Activity: The compound exhibits potent antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6] This leads to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), protecting neurons from oxidative stress.[7]

-

Anti-Apoptotic Properties: Imperatorin protects neuronal cells from apoptosis by regulating the expression of Bcl-2 family proteins. It upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax and inhibiting the activity of caspase-3.[8][9]

-

Neurotransmitter System Interactions: Imperatorin has been reported to inhibit acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, suggesting a potential role in modulating cholinergic neurotransmission.[10][11] It also appears to increase levels of the inhibitory neurotransmitter GABA, potentially by inactivating GABA-transaminase and acting as a GABA-A receptor activator.[10][12][13]

-

Pro-Survival Signaling: In models of Parkinson's disease, Imperatorin has been shown to activate the PI3K/Akt signaling pathway, a key cascade involved in promoting cell survival and proliferation.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing insights into the potency and efficacy of Imperatorin across different experimental models.

Table 1: In Vitro Effects of Imperatorin on Neuronal and Glial Cells

| Model System | Target/Assay | Key Findings | Concentration/Dose | Reference |

| Primary Microglia (LPS-induced) | Pro-inflammatory Cytokines (iNOS, COX2, IL-1β, IL-6, TNF-α) | Significant reduction in mRNA and protein levels | Pre-treatment for 2h before LPS (100 ng/ml) | [2] |

| Differentiated NG108-15 Cells | Voltage-Gated Sodium Channels (VGSC) | Inhibition of VGSC, left shift in steady-state inactivation | Not specified | [3] |

| Primary Hippocampal Neurons (CoCl₂-induced hypoxia) | Nrf2 Pathway | Facilitated nuclear localization of Nrf2; promoted Nrf2, NQO-1, HO-1 expression | 7.5 µmol/L | [6][7] |

| SH-SY5Y Cells (OGD/R model) | Apoptosis Markers | Reduced apoptosis; inhibited Bax and caspase-3; upregulated Bcl-2 | Not specified | [8] |

| Cerebellar Granule Cells (PFHxS-induced apoptosis) | Apoptosis (TUNEL assay) | 44% reduction in TUNEL positive cells | 500 nM | [15] |

| Differentiated NG108-15 Cells | Voltage-Gated K+ (Kv) Channels | Inhibition of Kv channels | Not specified | [5] |

| Differentiated NG108-15 Cells | ATP-sensitive K+ (KATP) Channels | Suppression of KATP channels | 100 µM | [5] |

Table 2: In Vivo Effects of Imperatorin in Animal Models of Neurological Disorders

| Animal Model | Neurological Condition | Key Findings | Doses Administered | Reference |

| MCAO Mice | Ischemic Stroke | Attenuated ischemic injury, reduced infarct volume, improved neurological deficits | Not specified | [1][2] |

| MCAO Mice | Ischemic Stroke | Decreased infarct volume significantly | 5 mg/kg and 10 mg/kg | [8] |

| Scopolamine-induced Mice | Cognitive Impairment | Improved memory acquisition and consolidation; increased antioxidant enzyme activity | 5 and 10 mg/kg | [10] |

| Spinal Cord Injury Rats | Neuropathic Pain | Reduced chronic neuropathic pain; upregulated IL-10, IL-12, GABA; downregulated IL-6, CCL-2, IL-1β, CCL-3 | 10 mg/kg, i.p. for 7 days | [16] |

| MPTP-induced Mice | Parkinson's Disease | Improved motor and cognitive functions; inhibited dopaminergic neuron loss; suppressed neuroinflammation and oxidative stress | 5 mg/kg, i.p. for 25 days | [14] |

| 2VO Rats | Vascular Dementia | Improved cognitive deficits and hippocampus neuron damage; inhibited apoptosis and improved synaptic ultrastructure | 2.5, 5, and 10 mg/kg, i.p. for 12 weeks | [9] |

Key Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways modulated by Imperatorin.

Anti-Neuroinflammatory Pathway

Imperatorin inhibits the activation of microglia and the subsequent release of pro-inflammatory cytokines by downregulating the MAPK and NF-κB signaling pathways.

Caption: Imperatorin inhibits LPS-induced neuroinflammation in microglia.

Antioxidant and Pro-Survival Pathways

Imperatorin confers neuroprotection by activating the Nrf2 antioxidant response and the PI3K/Akt pro-survival pathway.

Caption: Imperatorin promotes neuronal survival via Nrf2 and PI3K/Akt pathways.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the effects of Imperatorin.

Protocol 1: In Vitro Neuroinflammation Assay in Microglia

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal C57BL/6J mice.[1] Cells are cultured in DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Treatment: Microglia are pre-treated with various concentrations of Imperatorin for 2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.[1][2]

-

Analysis of Inflammatory Mediators:

-

RT-PCR and ELISA: The mRNA and protein expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) are quantified using real-time PCR and enzyme-linked immunosorbent assays (ELISA), respectively.[2]

-

Western Blot: The activation of key signaling proteins in the MAPK (p-JNK, p-ERK, p-p38) and NF-κB (p-p65) pathways is assessed by Western blotting using specific phospho-antibodies.[1][2]

-

Protocol 2: In Vivo Ischemic Stroke Model (tMCAO)

-

Animal Model: Transient middle cerebral artery occlusion (tMCAO) is induced in adult male C57BL/6J mice to mimic ischemic stroke.[1]

-

Drug Administration: Imperatorin is administered to the mice, typically via intraperitoneal (i.p.) injection, at specific doses (e.g., 5 or 10 mg/kg) at defined time points relative to the ischemic insult.[8]

-

Assessment of Neurological Deficits: Neurological function is evaluated using behavioral tests such as the rotarod test, hanging test, or narrow beam test.[14]

-

Infarct Volume Measurement: 2,3,5-triphenyltetrazolium chloride (TTC) staining is used to measure the infarct volume in brain slices 24 or 72 hours post-MCAO.[1][2]

-

Immunohistochemistry/Immunofluorescence: Brain sections are stained for markers of microglial activation (e.g., Iba-1) and neuronal loss to assess the extent of neuroinflammation and damage in the ischemic penumbra.[2][14]

Protocol 3: Electrophysiological Recording of Ion Channel Activity

-

Cell Preparation: Neuronal cell lines (e.g., differentiated NG108-15) or primary neurons (e.g., rat hippocampal CA1 neurons) are used.[3]

-

Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record voltage-gated sodium, potassium, or calcium currents.[3][5]

-

Data Acquisition: Cells are held at a specific potential, and currents are elicited by applying voltage steps. The effects of Imperatorin on channel kinetics, such as activation and steady-state inactivation, are determined by comparing currents recorded before and after drug application.[3][5]

Protocol 4: In Vitro Oxidative Stress and Apoptosis Model

-

Cell Culture and Treatment: Primary hippocampal neurons or neuronal cell lines (e.g., SH-SY5Y) are cultured.[6][8] Oxidative stress or hypoxia is induced using agents like cobalt chloride (CoCl₂) or by oxygen-glucose deprivation/reperfusion (OGD-R).[6][8] Cells are treated with Imperatorin before or during the insult.

-

Analysis of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes. The expression and nuclear translocation of Nrf2, along with the expression of its target genes (HO-1, NQO-1), are analyzed by Western blot, qPCR, and immunofluorescence.[6][7]

-

Apoptosis Assays: Apoptosis is quantified using TUNEL staining or flow cytometry.[15] The expression levels of apoptotic regulatory proteins (Bax, Bcl-2, Caspase-3) are determined by Western blot analysis.[8][9]

This guide consolidates current knowledge on the multifaceted mechanisms of Imperatorin in neuronal cells. The presented data and protocols offer a valuable resource for scientists engaged in the exploration of novel therapeutics for a range of neurological disorders.

References

- 1. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imperatorin inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of voltage-gated Na(+) channels and neuronal excitability by imperatorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural modeling and identification of imperatorin as novel L-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of imperatorin on voltage-gated K(+) channels and ATP-sensitive K(+) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imperatorin exerts antioxidant effects in vascular dementia via the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protective activity of imperatorin in cultured neural cells exposed to hypoxia re-oxygenation injury via anti-apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of imperatorin on apoptosis and synaptic plasticity in vascular dementia rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of imperatorin on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Imperatorin Influences Depressive-like Behaviors: A Preclinical Study on Behavioral and Neurochemical Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imperatorin inhibits oxidative stress injury and neuroinflammation via the PI3K/AKT signaling pathway in the MPTP-induced Parkinson's disease mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preventive effects of imperatorin on perfluorohexanesulfonate-induced neuronal apoptosis via inhibition of intracellular calcium-mediated ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imperatorin, a natural furanocoumarin alleviates chronic neuropathic pain by targeting GABAergic tone in an animal model of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Imperatorin as an Acetylcholinesterase Inhibitor: A Technical Guide

Introduction

Imperatorin, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. This compound, isolated from various plant species including those of the Angelica and Heracleum genera, is being investigated for its potential therapeutic applications, notably in the realm of neurodegenerative diseases.[1][2] One of the key mechanisms underlying its neuroprotective potential is its activity as a cholinesterase inhibitor.[1][3]

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts.[4][5] The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine, a strategy employed in the symptomatic treatment of conditions characterized by cholinergic deficits, such as Alzheimer's disease.[6][7] This technical guide provides an in-depth overview of imperatorin's role as an acetylcholinesterase inhibitor, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.

Mechanism of Action and Specificity

Imperatorin has been identified as a reversible inhibitor of cholinesterases.[8] In vitro studies have demonstrated that imperatorin exhibits inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] However, a notable characteristic of imperatorin is its selectivity towards BChE.[2][8][9] Furanocoumarins with a side chain at the C-8 position, like imperatorin, tend to show a higher affinity for BChE.[10] While its inhibitory effect on AChE is present, it is comparatively weaker than its effect on BChE.[2][8]

Molecular docking studies have been employed to elucidate the binding interactions between imperatorin and the active site of cholinesterases, suggesting that the chemical structure of the furanocoumarin is crucial for its inhibitory action.[9][10]

Quantitative Inhibitory Data

The inhibitory potency of imperatorin and its analogs against acetylcholinesterase and butyrylcholinesterase has been quantified in several studies. The following table summarizes the key findings, with the half-maximal inhibitory concentration (IC50) being a primary metric.

| Compound | Enzyme | IC50 Value | Reference |

| Imperatorin | Acetylcholinesterase (AChE) | Low inhibition (13.75-46.11 % at 12.5-100 µg/mL) | [8] |

| Imperatorin | Butyrylcholinesterase (BChE) | 31.4 µmol | [2][8] |

| 8-(3-methylbutoxy)-psoralen (Imperatorin Analog) | Butyrylcholinesterase (BChE) | ~16.5 µM | [9] |

| 8-hexoxypsoralen (Imperatorin Analog) | Butyrylcholinesterase (BChE) | ~16.4 µM | [9] |

| Galanthamine (Reference Drug) | Butyrylcholinesterase (BChE) | 9.4 µmol | [2] |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay: The Ellman's Method

The most widely used method for screening AChE inhibitors is the spectrophotometric method developed by Ellman and colleagues.[11][12][13] This assay is based on the hydrolysis of acetylthiocholine (B1193921) by AChE, and the subsequent reaction of the product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.[12][14]

Materials and Reagents:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)

-

Test compound (Imperatorin) solution at various concentrations

-

96-well microplate reader

Procedure:

-

Reagent Preparation: Prepare all solutions fresh on the day of the experiment. The ATCI solution should be prepared immediately before use.

-

Assay Mixture: In a 96-well plate, add the following in order:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution (or buffer for control)

-

AChE solution

-

-

Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

-

Initiation of Reaction: Add the ATCI solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period using a microplate reader.

-

Calculation: The rate of the reaction is determined by the change in absorbance over time. The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

-

IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

Kinetic Analysis of Enzyme Inhibition: Lineweaver-Burk Plot

To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.[16][17] The Lineweaver-Burk plot, a double reciprocal plot of the Michaelis-Menten equation, is a commonly used graphical method for this purpose.[18][19]

Procedure:

-

Varying Substrate Concentrations: The AChE inhibition assay (Ellman's method) is performed with a range of acetylthiocholine (substrate) concentrations.[16]

-

With and Without Inhibitor: The assay is conducted in the absence of the inhibitor (control) and in the presence of one or more fixed concentrations of the inhibitor (e.g., imperatorin).

-

Data Collection: The initial reaction velocities (V₀) are measured for each substrate concentration.

-

Lineweaver-Burk Plot Construction:

-

Calculate the reciprocal of the substrate concentrations (1/[S]) and the reciprocal of the initial velocities (1/V₀).

-

Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

-

-

Interpretation: The type of inhibition is determined by analyzing the changes in the Vmax (y-intercept = 1/Vmax) and Km (x-intercept = -1/Km) in the presence of the inhibitor compared to the control.[20][21]

-

Competitive Inhibition: Vmax remains unchanged, but Km increases. The lines on the plot intersect at the y-axis.

-

Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The lines intersect at the x-axis.

-

Uncompetitive Inhibition: Both Vmax and Km decrease. The lines on the plot are parallel.

-

Mixed Inhibition: Both Vmax and Km are altered, and the lines intersect at a point other than the axes.

-

Visualizations

Caption: Acetylcholine signaling at the synapse and the inhibitory action of imperatorin on AChE.

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Caption: Interpretation of Lineweaver-Burk plots for different types of enzyme inhibition.

In Vivo Studies

The anticholinesterase activity of imperatorin has also been investigated in animal models. In studies using mice with scopolamine-induced cognitive impairment, a model often used to simulate aspects of Alzheimer's disease, imperatorin demonstrated the ability to improve memory acquisition and consolidation.[3][22] Administration of imperatorin was shown to attenuate the memory deficits caused by scopolamine.[22] These findings suggest that the in vitro AChE inhibitory activity of imperatorin translates to a functional improvement in cognitive processes in vivo. Furthermore, some studies indicate that imperatorin also possesses antioxidant properties, which may contribute to its neuroprotective effects.[3][22]

Conclusion

Imperatorin presents a compelling profile as a cholinesterase inhibitor with a notable preference for butyrylcholinesterase. Its ability to inhibit acetylcholinesterase, coupled with its demonstrated efficacy in in vivo models of cognitive impairment, underscores its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of imperatorin and its analogs. Further research, including more extensive kinetic studies and in vivo efficacy and safety assessments, is warranted to fully elucidate the therapeutic potential of this natural compound.

References

- 1. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of imperatorin on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Acetylcholine signaling: Significance and symbolism [wisdomlib.org]

- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis of imperatorin analogs and their evaluation as acetylcholinesterase and butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 16. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 19. superchemistryclasses.com [superchemistryclasses.com]

- 20. microbenotes.com [microbenotes.com]

- 21. Khan Academy [khanacademy.org]

- 22. Effects of imperatorin on scopolamine-induced cognitive impairment and oxidative stress in mice - ProQuest [proquest.com]

Imperatorin: An In-Depth Technical Guide to its In Vitro Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of Imperatorin (IMT), a naturally occurring furanocoumarin. It details the molecular mechanisms, summarizes quantitative data from key studies, and provides standardized experimental protocols for researchers investigating its therapeutic potential.

Core Mechanisms of Action

Imperatorin exerts its anti-inflammatory effects primarily by modulating two critical intracellular signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In resting cells, the NF-κB dimer (commonly p65/p50) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory mediators.

Imperatorin has been shown to potently inhibit this cascade.[1][2][3][4] Studies demonstrate that IMT treatment suppresses the phosphorylation and degradation of IκBα.[4] This action effectively prevents the nuclear translocation of the p65 subunit of NF-κB.[1][4] By keeping NF-κB sequestered in the cytoplasm, Imperatorin blocks the transcription of its target genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[1][5]

Modulation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, also plays a crucial role in inflammation. These kinases are activated by phosphorylation in response to inflammatory stimuli and regulate the expression of inflammatory genes.

Imperatorin has been shown to inhibit the phosphorylation of ERK and p38 MAPKs in various cell models, including TNFα-induced fibroblast-like synoviocytes and ox-LDL-induced vascular smooth muscle cells.[4][6] In some contexts, it also affects JNK phosphorylation.[6] By preventing the activation of these kinases, Imperatorin further contributes to the downregulation of the inflammatory response.[4][7]

Quantitative Data Summary

The anti-inflammatory efficacy of Imperatorin has been quantified in numerous in vitro studies, primarily using LPS-stimulated RAW 264.7 murine macrophages. The following tables summarize its inhibitory effects on key pro-inflammatory mediators and cytokines.

Table 1: Effect of Imperatorin on Pro-inflammatory Mediators

| Target Mediator | Cell Line | Stimulant | Imperatorin Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Concentration-dependent | Significant inhibition of NO production. | [8] |

| iNOS (protein) | RAW 264.7 | LPS (100 ng/mL) | 1, 5, 10 µg/mL | Dose-dependent inhibition of protein expression.[8] | [8] |

| COX-2 (protein) | RAW 264.7 | LPS (100 ng/mL) | 1, 5, 10 µg/mL | Dose-dependent inhibition of protein expression.[8] | [8] |

| iNOS (protein) | RAW 264.7 | LPS | Dose-dependent | Markedly suppressed protein expression.[1] | [1] |

| COX-2 (protein) | RAW 264.7 | LPS | Dose-dependent | Markedly suppressed protein expression.[1] | [1] |

Table 2: Effect of Imperatorin on Pro-inflammatory Cytokines

| Target Cytokine | Cell Line / Model | Stimulant | Imperatorin Concentration | Observed Effect | Reference |

| TNF-α | RAW 264.7 | LPS | Dose-dependent | Suppressed production and mRNA expression. | [1][5] |

| IL-6 | RAW 264.7 | LPS | Dose-dependent | Suppressed production and mRNA expression. | [1][5] |

| IL-1β | RAW 264.7 | LPS | Dose-dependent | Suppressed production and mRNA expression. | [1][5] |

| TNF-α | Arthritic FLSs | TNF-α (50 ng/mL) | 20, 40, 80 µM | Significant reduction in expression. | [4] |

| IL-6 | Arthritic FLSs | TNF-α (50 ng/mL) | 20, 40, 80 µM | Significant reduction in expression and secretion. | [4] |

| IL-1β | Arthritic FLSs | TNF-α (50 ng/mL) | 20, 40, 80 µM | Significant reduction in expression and secretion. | [4] |

| IL-8 | Arthritic FLSs | TNF-α (50 ng/mL) | 20, 40, 80 µM | Significant reduction in expression. | [4] |

| MCP-1 | VSMCs | ox-LDL | Not specified | Attenuated elevation. | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-inflammatory effects of Imperatorin.

General Experimental Workflow

The typical workflow for assessing the anti-inflammatory activity of a compound like Imperatorin involves cell culture, stimulation with an inflammatory agent in the presence or absence of the test compound, and subsequent analysis of inflammatory markers from either the cell supernatant or cell lysates.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.

-

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is measured spectrophotometrically at ~540 nm.

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

-

Compound Treatment: Pre-treat the cells with various concentrations of Imperatorin (and a vehicle control, e.g., DMSO) for 1 hour.[9]

-

LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the appropriate wells to induce inflammation. Include an unstimulated control group.[9]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[9]

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

-

Griess Reaction: Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well containing supernatant or standard.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

-

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) secreted into the culture medium.

-

Principle: A capture antibody specific to the target cytokine is coated onto the wells of a 96-well plate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is added, which binds to the captured cytokine. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change.

-

Protocol:

-

Sample Preparation: Prepare cell culture supernatants as described in the Griess Assay protocol (Steps 1-5).

-

ELISA Procedure: Perform the ELISA using a commercially available kit (e.g., for mouse TNF-α or IL-6) and strictly follow the manufacturer's instructions.[10] Key steps typically include:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating to allow the cytokine to bind.

-

Washing the plate to remove unbound substances.

-

Adding the detection antibody and incubating.

-

Washing the plate again.

-

Adding the enzyme conjugate (e.g., Streptavidin-HRP) and incubating.

-

Washing the plate a final time.

-

Adding the substrate solution and incubating until color develops.

-

Adding a stop solution to terminate the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Calculate the cytokine concentrations in the samples based on the standard curve generated.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins within the cells (e.g., iNOS, COX-2, p-p38, IκBα).

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Cell Treatment & Lysis: Treat cells with Imperatorin and/or LPS for the desired time. Wash the cells with ice-cold PBS, then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-COX-2, anti-p-ERK, anti-IκBα) overnight at 4°C.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control protein (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.

-

Quantification: Use densitometry software to quantify the intensity of the protein bands relative to the loading control.

-

References

- 1. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imperatorin possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Imperatorin reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. for.nchu.edu.tw [for.nchu.edu.tw]

- 9. benchchem.com [benchchem.com]

- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of Imperatorin in Neurodegeneration Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The complex pathophysiology of these disorders, often characterized by neuronal apoptosis, oxidative stress, and neuroinflammation, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. Imperatorin (IMP), a naturally occurring furanocoumarin, has emerged as a promising neuroprotective compound. This technical guide provides a comprehensive overview of the neuroprotective effects of Imperatorin across various in vitro and in vivo models of neurodegeneration. We delve into the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Introduction

Imperatorin is a bioactive compound extracted from medicinal plants such as Angelica dahurica and Angelica archangelica.[1] Traditionally used in herbal medicine, recent pharmacological studies have highlighted its diverse biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[2] Notably, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.[2] This guide synthesizes the current scientific evidence on the neuroprotective properties of Imperatorin, offering a detailed resource for researchers in the field.

Quantitative Data on the Neuroprotective Effects of Imperatorin

The neuroprotective efficacy of Imperatorin has been quantified in several preclinical models of neurodegeneration. The following tables summarize the key quantitative findings.

Table 1: In Vitro Neuroprotection by Imperatorin

| Neurodegeneration Model | Cell Line | Imperatorin Concentration | Key Quantitative Outcomes | Reference |

| Perfluorohexanesulfonate (B1258047) (PFHxS)-induced apoptosis | Cerebellar Granule Cells (CGC) | 500 nM | - Reduced PFHxS-induced caspase-3 activity.[1]- Decreased the number of TUNEL-positive cells by 44%.[1] | [1] |

| Cobalt Chloride (CoCl₂)-induced hypoxia | Hippocampal Neurons | 7.5 µmol/l | - Ameliorated CoCl₂-induced hypoxic apoptosis.- Reduced mitochondrial membrane potential damage. | [3] |

| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | SH-SY5Y cells | Not Specified | - Reduced the number of apoptotic cells.[4] | [4] |

| Lipopolysaccharide (LPS)-induced inflammation | Primary Microglia | Not Specified | - Suppressed the release of pro-inflammatory cytokines.[5] | [5] |

Table 2: In Vivo Neuroprotection by Imperatorin

| Neurodegeneration Model | Animal Model | Imperatorin Dosage | Key Quantitative Outcomes | Reference |

| Ischemic Stroke (tMCAO) | C57BL/6J Mice | Not Specified | - Significantly decreased infarct volume (28.32% ± 1.31% vs. 34.82% ± 0.92% in control).[2] | [2] |

| Parkinson's Disease (MPTP-induced) | C57BL/6 Mice | 5 mg/kg (i.p.) | - Markedly improved spatial learning and memory.[6]- Inhibited dopaminergic neuron loss in the striata.[6] | [6][7] |

| Vascular Dementia (2VO) | Rats | 2.5, 5, and 10 mg/kg (i.p.) | - Significantly improved cognitive deficits.[8][9]- Dose-dependently inhibited apoptosis in the hippocampus.[8] | [8][9][10][11] |

| Scopolamine-induced Cognitive Impairment | Swiss Mice | 5 and 10 mg/kg | - Improved memory acquisition and consolidation.[12] | [12] |

| Lipopolysaccharide (LPS)-induced Memory Deficit | Mice | 5 and 10 mg/kg (p.o.) | - Ameliorated memory retention in Morris water maze and Y maze. | [13] |

| Ischemic Stroke | Not Specified | 5 and 10 mg/kg | - Decreased infarct volume significantly at both doses. | [4] |

Key Signaling Pathways Modulated by Imperatorin

Imperatorin exerts its neuroprotective effects by modulating several critical signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Anti-inflammatory Pathways

Imperatorin has been shown to suppress neuroinflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-B (NF-κB) signaling pathways.[2][5] In models of ischemic stroke, Imperatorin treatment led to the downregulation of these pathways, resulting in a reduction of pro-inflammatory cytokine release from microglia.[2][5]

Antioxidant Pathways

Imperatorin combats oxidative stress, a key contributor to neuronal damage, by activating the Nrf2-mediated antioxidant pathway.[2][3][14][15] This leads to the increased expression of downstream antioxidant enzymes like NQO-1 and HO-1.[3][14] Additionally, Imperatorin has been shown to protect against oxidative stress injury in Parkinson's disease models by regulating the PI3K/Akt signaling pathway.[6][7]

Anti-apoptotic Pathways

Imperatorin demonstrates significant anti-apoptotic effects in various neurodegeneration models. It has been shown to inhibit neuronal apoptosis by down-regulating the expression of pro-apoptotic proteins like Bax and Caspase-3, while up-regulating the anti-apoptotic protein Bcl-2.[4][8][9][10] In the context of PFHxS-induced neurotoxicity, Imperatorin was found to inhibit the intracellular calcium-mediated ERK pathway, thereby preventing neuronal apoptosis.[1]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies to evaluate the neuroprotective effects of Imperatorin.

In Vitro Models of Neurodegeneration

-

Cell Culture:

-

Induction of Neurodegeneration:

-

LPS-induced Neuroinflammation: Primary microglia are treated with lipopolysaccharide (LPS) (e.g., 100 ng/ml for 24 h) to induce an inflammatory response.[2][5]

-

PFHxS-induced Apoptosis: CGCs are exposed to perfluorohexanesulfonate (PFHxS) (e.g., 300 µM for 24 h) to induce neuronal apoptosis.[1]

-

CoCl₂-induced Hypoxia: Hippocampal neurons are treated with cobalt chloride (CoCl₂) (e.g., 150 µmol/l) to mimic hypoxic conditions.[3]

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R): SH-SY5Y cells are subjected to a period of glucose and oxygen deprivation followed by reperfusion to model ischemic injury.[4]

-

In Vivo Models of Neurodegeneration

-

Transient Middle Cerebral Artery Occlusion (tMCAO) Model of Ischemic Stroke:

-

MPTP-induced Model of Parkinson's Disease:

-

Procedure: Mice are intraperitoneally injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (e.g., 30 mg/kg daily for 5 consecutive days) to induce dopaminergic neurodegeneration.[6][7]

-

Two-Vessel Occlusion (2VO) Model of Vascular Dementia:

Key Experimental Assays

-

Cell Viability and Apoptosis Assays:

-

Measurement of Inflammatory and Oxidative Stress Markers:

-

ELISA: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or brain tissue homogenates.[5][6]

-

RT-PCR and Western Blot: To determine the mRNA and protein expression levels of inflammatory mediators (e.g., iNOS, COX-2), antioxidant enzymes (e.g., Nrf2, NQO-1, HO-1), and apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).[5][8]

-

Commercially Available Kits: To measure levels of oxidative stress markers such as superoxide (B77818) dismutase (SOD), malondialdehyde (MDA), and glutathione (B108866) (GSH).[6]

-

-

Behavioral and Histological Assessments:

-